molecular formula C10H9BrFNO2 B8156489 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol

Cat. No.: B8156489
M. Wt: 274.09 g/mol
InChI Key: ZRBGLNXFQXTAEZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a 3-bromo-2-fluorobenzoyl moiety at the 1-position.

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO2/c11-8-3-1-2-7(9(8)12)10(15)13-4-6(14)5-13/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBGLNXFQXTAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C(=CC=C2)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol as an anticancer agent. For instance, compounds with similar structures have shown promising antiproliferative activity against various cancer cell lines, such as MCF-7 (human breast cancer cells) and Hs578T (triple-negative breast cancer cells).

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7TBDTubulin polymerization inhibition
3-Fluoro β-lactamMCF-70.075Induces apoptosis, downregulates Bcl2
3,3-Difluoro β-lactamMCF-70.321Reduced activity compared to fluorinated derivatives

The mechanism of action typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Drug Design and Development

The compound's structural characteristics make it a valuable scaffold for designing new pharmaceuticals. Its ability to interact with biological targets can be exploited to develop novel therapeutic agents targeting specific pathways in cancer or other diseases. The presence of both bromine and fluorine atoms can enhance binding affinity through halogen bonding interactions .

Biological Studies

In addition to its anticancer properties, this compound has been studied for its effects on enzyme inhibition and receptor binding. The compound's unique structure allows it to modulate the activity of various enzymes, making it a candidate for further investigation in drug discovery programs aimed at treating metabolic disorders or infections.

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science. Its potential use in developing new materials with specific electronic or optical characteristics is being explored. The incorporation of fluorinated groups can impart desirable properties such as increased stability and enhanced electronic performance in polymeric materials.

Case Studies

  • Anticancer Research : A study evaluating the antiproliferative effects of various azetidine derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 cells, suggesting that modifications to the azetidine structure can enhance therapeutic efficacy .
  • Enzyme Inhibition : Research on enzyme inhibitors has indicated that compounds containing azetidine rings can effectively inhibit target enzymes involved in disease pathways, showcasing their potential as lead compounds in drug development.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific biological context and the structure of the final synthesized molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Purity Key Features
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol Azetidine + benzoyl 3-Bromo-2-fluoro, hydroxyl C₁₀H₉BrFNO₂ N/A Electron-withdrawing halogens enhance stability and binding affinity .
1-Benzhydrylazetidin-3-ol Azetidine + diphenylmethyl Diphenylmethyl, hydroxyl C₁₆H₁₇NO N/A Bulky substituent may hinder solubility but improve CNS penetration .
1-(4-Bromobenzyl)azetidin-3-ol Azetidine + benzyl 4-Bromo, hydroxyl C₁₀H₁₂BrNO N/A Bromine enhances halogen bonding; used in safety studies .
1-(2-Fluoroethyl)azetidin-3-ol Azetidine + fluoroethyl 2-Fluoroethyl, hydroxyl C₅H₁₀FNO 95% Fluoroethyl group improves metabolic stability .
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol Azetidine + pyrimidine Chloro, cyclopropyl, hydroxyl C₁₀H₁₂ClN₃O ≥95% Pyrimidine core enables kinase inhibition .
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol Azetidine + benzothiazole 4,6-Difluoro, hydroxyl C₁₀H₈F₂N₂OS N/A Benzothiazole moiety confers antimicrobial potential .

Purity and Industrial Relevance

  • High-Purity Compounds: 6-Bromo-7-fluoro-3-nitroquinolin-4-ol (98% purity) and 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol (≥95% purity) demonstrate the industrial emphasis on purity for pharmacological intermediates .
  • Target Compound : Purity data is unavailable, but bromo/fluoro substituents may necessitate rigorous purification to avoid byproducts .

Pharmacological Potential

  • Patent Insights :
    • Azetidin-3-ol derivatives are patented in solid pharmaceutical compositions for improved bioavailability, e.g., 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol .
    • The pyrimidine-containing analog () is discontinued, suggesting challenges in scaling up complex heterocyclic systems .

Key Research Findings and Implications

Substituent Effects : Bromo and fluoro groups in the target compound likely enhance binding to hydrophobic pockets in biological targets, similar to 1-(4-bromobenzyl)azetidin-3-ol .

Synthetic Challenges : Low yields in azetidin-3-ol coupling reactions (e.g., 29–35% in ) highlight the difficulty of optimizing sterically hindered reactions .

Safety and Handling : Bromine-containing analogs require stringent safety measures, as seen in 1-(4-bromobenzyl)azetidin-3-ol’s GHS-compliant protocols .

Biological Activity

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer treatment and enzyme inhibition.

This compound features a unique structure that includes a bromine and a fluorine substituent on the benzoyl ring, which contributes to its reactivity and biological interactions. The azetidine ring adds strain, making it susceptible to various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can participate in nucleophilic substitutions.
  • Oxidation and Reduction : The hydroxyl group on the azetidine can be oxidized or reduced.
  • Ring-Opening Reactions : The azetidine ring may undergo ring-opening under acidic or basic conditions, leading to different derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular functions.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signaling pathways.
  • DNA Intercalation : There is potential for intercalation into DNA strands, impacting gene expression and cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-olMCF-7 (Breast Cancer)0.075Induces apoptosis; inhibits tubulin polymerization
1-(3-Fluoro β-lactam)Hs578T (Triple-negative Breast Cancer)0.033Modulates apoptotic pathways
1-(3-Bromo-2-fluorobenzoyl)azetidineMDA-MB-231 (Breast Cancer)0.620Affects microtubule dynamics

These compounds have demonstrated low toxicity in non-cancerous cells while retaining high potency against cancer cells, making them promising candidates for further development as therapeutic agents .

Enzyme Inhibition

In addition to anticancer properties, this compound has been studied for its potential to inhibit various enzymes. For example, it may target kinases or proteases involved in cancer progression or other diseases. The specific interactions at the molecular level are crucial for understanding how these compounds can be optimized for therapeutic use .

Case Studies

Several studies have focused on the biological activity of azetidine derivatives:

  • Study on MCF-7 Cells : A detailed investigation into the effects of azetidine derivatives showed significant antiproliferative activity at nanomolar concentrations. The mechanism involved apoptosis induction and modulation of pro-apoptotic and anti-apoptotic proteins .
  • In Vivo Studies : Research involving animal models has indicated that certain brominated azetidines exhibit strong anticancer effects with manageable side effects, suggesting their potential for clinical application .

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